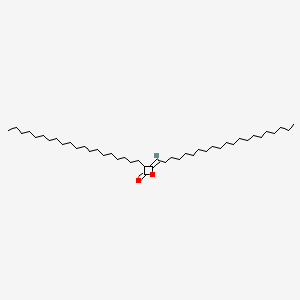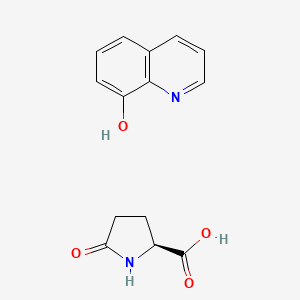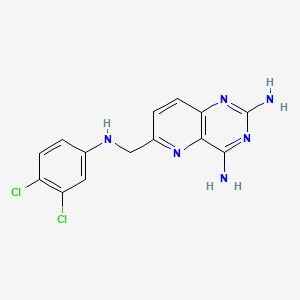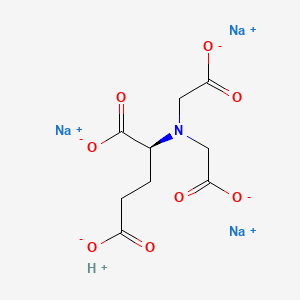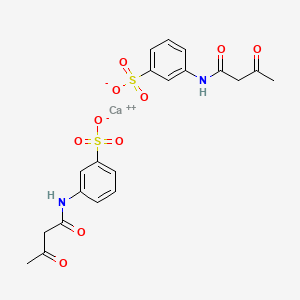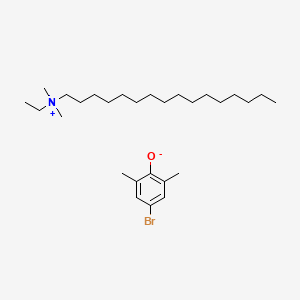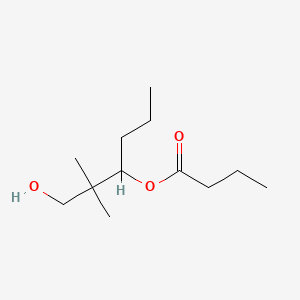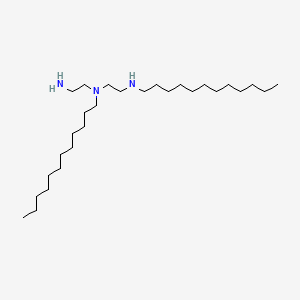![molecular formula C15H17Na3O15 B12674784 trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate CAS No. 41947-61-9](/img/structure/B12674784.png)
trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and energy consumption while maximizing the yield. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various chemical reactions and processes.
Biology: The compound is used in biochemical assays and studies to investigate the interactions between metal ions and biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of metal ion-related disorders.
Industry: The compound is used in industrial processes, such as water treatment and the production of detergents, due to its ability to bind metal ions and enhance the efficiency of these processes.
Mecanismo De Acción
The mechanism of action of trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium N-(1-carboxylatoethyl)iminodiacetate
- Trisodium 2-methylnitrilotriacetate
- Methyl glycine diacetic acid trisodium salt
Uniqueness
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate is unique due to its specific chemical structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications where strong and stable metal ion binding is required.
Propiedades
Número CAS |
41947-61-9 |
|---|---|
Fórmula molecular |
C15H17Na3O15 |
Peso molecular |
506.25 g/mol |
Nombre IUPAC |
trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C15H20O15.3Na/c16-7(1-10(19)20)13(25)28-4-6(30-15(27)9(18)3-12(23)24)5-29-14(26)8(17)2-11(21)22;;;/h6-9,16-18H,1-5H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
Clave InChI |
RCDKLUUYTKALRF-UHFFFAOYSA-K |
SMILES canónico |
C(C(C(=O)OCC(COC(=O)C(CC(=O)[O-])O)OC(=O)C(CC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


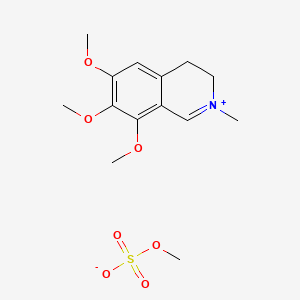

![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
